molecular formula C15H20N4O2 B497348 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)butanamide CAS No. 898644-12-7

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)butanamide

Cat. No. B497348
CAS RN: 898644-12-7
M. Wt: 288.34g/mol
InChI Key: PGDVECQGUOHCGV-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)butanamide is a chemical compound with the molecular formula C15H20N4O2 . It is a subject of interest in various fields of chemical research .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H20N4O2 . The structure is composed of a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with two methyl groups and one butanamide group. The butanamide group is further substituted with a 4-methoxyphenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Determination of pKa Values : The synthesis of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated the reactivity of this chemical class with p-methoxybenzoyl chloride, showcasing their potential utility in medicinal chemistry and drug design. The study detailed the determination of pKa values in different solvents, highlighting the compounds' acidity and its dependence on molecular structure and solvent effects. This research provides insight into the chemical behavior and stability of these compounds in various environments, essential for drug formulation and development (Yüksek et al., 2008).

Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and evaluated for their antioxidant and anticancer activities. The study found that some derivatives exhibited antioxidant activity higher than ascorbic acid and showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. This highlights the potential therapeutic applications of these compounds in treating cancer and oxidative stress-related diseases (Tumosienė et al., 2020).

Ligand Design and Coordination Chemistry

Hybrid Ligands Synthesis : The first synthesis of 4-methoxy-substituted 1,3-benzazaphospholes, through a C,O-dilithium intermediate, showcases the compound's utility in ligand design for coordination chemistry. These compounds serve as potential σ2 P,O hybrid or chelate ligands, offering new avenues in the development of metal complexes with unique properties and applications in catalysis and materials science (Aluri et al., 2014).

Pharmaceutical Research and Drug Design

Regioselective Synthesis of 1,2,4-Triazoles : A lithiation–trapping sequence facilitated the regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, demonstrating the versatility of triazole compounds in drug synthesis. This method provides a streamlined approach to designing and synthesizing triazole-based pharmaceuticals, which are crucial in developing new medications with improved efficacy and safety profiles (Mansueto et al., 2014).

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)butanamide is currently unknown . Further studies are required to elucidate how this compound interacts with biological systems.

Safety and Hazards

The safety and hazards associated with 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)butanamide are not well-documented . It is always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)butanamide could include elucidating its synthesis process, understanding its chemical reactivity, determining its physical and chemical properties, and investigating its potential applications .

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10(19-12(3)16-11(2)18-19)9-15(20)17-13-5-7-14(21-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVECQGUOHCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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